molecular formula C8H11N3O2 B7854447 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate

2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate

Cat. No.: B7854447
M. Wt: 181.19 g/mol
InChI Key: NBNOGOBDFVJJDQ-UHFFFAOYSA-N
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Description

The compound identified as “2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reaction as mentioned above. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving this compound include imidazole derivatives and carbon dioxide. These products are often used in further chemical synthesis and applications.

Scientific Research Applications

2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate involves its ability to act as a coupling agent in chemical reactions. It facilitates the formation of bonds between molecules, particularly in the synthesis of peptides and other complex organic compounds . The molecular targets and pathways involved include the activation of carboxylic acids and amines to form amides.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate include:

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. It offers advantages in terms of ease of handling and the ability to form stable products under various conditions.

Properties

IUPAC Name

2-(1-azaniumylcyclobutyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNOGOBDFVJJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(N2)C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=NC=C(N2)C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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